Cas no 946360-47-0 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide)

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide 化学的及び物理的性質
名前と識別子
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- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide
- N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide
- F2070-1279
- 946360-47-0
- AKOS005001544
- N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide
- N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide
-
- インチ: 1S/C16H13F2N5O3S/c1-27(25,26)14-5-3-2-4-11(14)16(24)19-9-15-20-21-22-23(15)10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3,(H,19,24)
- InChIKey: NTRNLMFKBQEKDE-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC=CC=1C(NCC1=NN=NN1C1C=CC(=C(C=1)F)F)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 393.07071679g/mol
- どういたいしつりょう: 393.07071679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2070-1279-5μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |
946360-47-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-1279-2μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |
946360-47-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2070-1279-20μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |
946360-47-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-1279-1mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |
946360-47-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2070-1279-3mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |
946360-47-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-1279-75mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |
946360-47-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2070-1279-40mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |
946360-47-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2070-1279-2mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |
946360-47-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2070-1279-100mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |
946360-47-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2070-1279-30mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |
946360-47-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide 関連文献
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N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamideに関する追加情報
N-{1-(3,4-Difluorophenyl)-1H-1,2,3,4-Tetrazol-5-Ylmethyl}-2-Methanesulfonylbenzamide: A Comprehensive Overview
The compound CAS No. 946360-47-0, also known as N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a tetrazole ring system with a methanesulfonylbenzamide moiety. The presence of the tetrazole ring introduces interesting electronic properties and reactivity, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of tetrazole-based compounds in drug discovery and development. The tetrazole ring system is known for its ability to act as a bioisostere for other heterocyclic structures, offering improved pharmacokinetic properties such as enhanced solubility and stability. In the case of N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide, the incorporation of fluorine atoms at the 3 and 4 positions of the phenyl ring further enhances the molecule's electronic characteristics. This fluorination not only increases the lipophilicity of the compound but also contributes to its potential as a lead compound in medicinal chemistry.
The methanesulfonyl group attached to the benzamide moiety plays a crucial role in modulating the compound's reactivity and selectivity. Methanesulfonamides are well-known for their ability to act as leaving groups in substitution reactions, making them valuable intermediates in organic synthesis. In this compound, the methanesulfonyl group serves as a protective group for the amide functionality while maintaining its reactivity for further functionalization. This dual functionality makes CAS No. 946360-47-0 an attractive candidate for use in multicomponent reactions and click chemistry.
From a synthetic perspective, the preparation of N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide involves a series of carefully optimized steps. The synthesis typically begins with the preparation of the tetrazole core through a nucleophilic substitution reaction involving an azide intermediate. The subsequent introduction of the 3,4-difluorophenyl group is achieved via a coupling reaction under palladium-catalyzed conditions. Finally, the methanesulfonylbenzamide moiety is introduced through an amide bond formation reaction using appropriate coupling reagents.
The application of this compound extends beyond its role as an intermediate in organic synthesis. Recent research has demonstrated its potential as an inhibitor of certain enzyme targets associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The tetrazole ring system has been shown to interact favorably with these targets due to its ability to form hydrogen bonds and engage in π-interactions with aromatic residues. Additionally, computational studies have revealed that the fluorinated phenyl group contributes significantly to the compound's binding affinity by inducing favorable steric and electronic effects.
In terms of pharmacokinetics, N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-Ylmethyl}-2-methanesulfonylbenzamide exhibits promising properties that make it suitable for further preclinical development. Studies conducted in vitro have shown that it has good solubility in aqueous media and excellent permeability across biological membranes. These attributes are critical for ensuring effective delivery to target tissues and minimizing off-target effects.
Looking ahead, ongoing research is focused on optimizing this compound's pharmacodynamic profile through structural modifications aimed at improving its efficacy and reducing potential side effects. One area of active investigation involves exploring alternative substituents on the tetrazole ring that could enhance selectivity for specific enzyme targets while maintaining favorable pharmacokinetic properties.
In conclusion,CAS No. 946360-47-0, or N-{1-(3,4-difluorophenyl)-1H-1;2;3;4-tetrazol;5-Ylmethyl}-2-methanesulfonylbenzamide, represents a cutting-edge molecule with significant potential in both academic research and industrial applications. Its unique structure combines several functional groups that offer versatility in synthetic chemistry while providing promising therapeutic opportunities across various disease areas.
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